![molecular formula C8H14ClNO3 B2518085 (1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride CAS No. 2416217-76-8](/img/structure/B2518085.png)
(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride
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Description
(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride, also known as ACBC-HCl, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. ACBC-HCl is a spirocyclic amino acid derivative that has a unique structure and pharmacological properties.
Scientific Research Applications
- The spiro[3.3]heptane core, with non-coplanar exit vectors, serves as a saturated benzene bioisostere . Researchers have incorporated this scaffold into anticancer drugs:
- The compound has been explored as an alternative to the para-benzene ring in the anesthetic drug benzocaine .
- Spiro[3.3]heptane with non-collinear exit vectors mimics mono-, meta-, and para-substituted phenyl rings in drugs .
- Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid) acts as a non-aromatic terephthalic acid isostere .
Anticancer Agents
Anesthetic Properties
Bioisosteric Replacement
Terephthalic Acid Isostere
Medicinal Chemistry Scaffold
Physicochemical Properties Enhancement
properties
IUPAC Name |
(1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c9-8(6(11)12)4-5(10)7(8)2-1-3-7;/h5,10H,1-4,9H2,(H,11,12);1H/t5-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHIUUSGPIITQN-VJTHFYIZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2(C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@@H](C[C@@]2(C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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